

# Carnosine in Ophthalmic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Carnosine** (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant therapeutic potential in ophthalmology. Its multifaceted mechanism of action, encompassing antioxidant, anti-glycation, and anti-inflammatory properties, positions it as a compelling candidate for the treatment and prevention of various ocular pathologies. This document provides detailed application notes and experimental protocols for researchers investigating the role of **carnosine** in ophthalmic research, with a focus on cataracts, age-related macular degeneration (AMD), diabetic retinopathy, and dry eye disease.

# **Applications in Ophthalmic Research**

**Carnosine** and its derivatives, such as N-acetylcarnosine (NAC), have been investigated for their protective effects against a range of eye diseases. NAC is a prodrug of L-carnosine that can penetrate the cornea and is then metabolized into L-carnosine in the aqueous humor.[1][2]

Cataracts: Carnosine's anti-glycation properties are particularly relevant to
cataractogenesis, a condition characterized by the clouding of the lens due to protein
aggregation.[3][4] Carnosine has been shown to inhibit the formation of advanced glycation
end-products (AGEs), which contribute to the cross-linking and insolubilization of lens
crystallins.[4][5] Its antioxidant activity also protects the lens from oxidative stress, a key
factor in the development of senile cataracts.[3][6]



- Age-Related Macular Degeneration (AMD): In AMD, carnosine has demonstrated a
  neuroprotective role by counteracting inflammation and oxidative stress in retinal pigment
  epithelial (RPE) cells.[7][8] Studies have shown that carnosine can suppress the expression
  of pro-inflammatory mediators and reduce reactive oxygen species (ROS) production in in
  vitro models of AMD.[7][9]
- Diabetic Retinopathy: Carnosine has been found to prevent vascular damage in experimental models of diabetic retinopathy.[10][11][12] It may exert its protective effects by inducing heat shock protein 27 (Hsp27) in glial cells and normalizing levels of angiopoietin-2, a factor involved in vascular destabilization.[10][11][12]
- Dry Eye Disease: Research suggests that carnosine can mitigate dry eye disease by exerting antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic effects on the lacrimal glands.[13]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on **carnosine**'s application in ophthalmic research.

Table 1: In Vitro Studies



| Cell Line                      | Condition<br>Modeled                                    | Carnosine<br>Concentration | Treatment<br>Duration | Key Findings                                                                                 |
|--------------------------------|---------------------------------------------------------|----------------------------|-----------------------|----------------------------------------------------------------------------------------------|
| Human Lens<br>Epithelial Cells | H <sub>2</sub> O <sub>2</sub> -induced oxidative stress | 10 mM, 20 mM               | Not specified         | No significant protective effect against H <sub>2</sub> O <sub>2</sub> -induced damage. [14] |
| ARPE-19                        | Aβ <sub>1–42</sub> oligomer-<br>induced AMD<br>model    | 20 mM                      | 48 hours              | Decreased mRNA expression of IL- 1β and TNF-α; reduced ROS production.[7]                    |
| ARPE-19                        | Aβ <sub>1–42</sub> oligomer-<br>induced AMD<br>model    | 20 mM                      | 48 hours              | Protected against the reduction of ZO- 1 tight junction protein expression.[7]               |

Table 2: Ex Vivo Studies

| Tissue         | Model                               | Carnosine<br>Concentration | Treatment<br>Duration | Key Findings                                                                |
|----------------|-------------------------------------|----------------------------|-----------------------|-----------------------------------------------------------------------------|
| Porcine Lenses | High galactose-<br>induced cataract | 20 mM                      | Not specified         | Dramatic inhibition of advanced glycation end- product (AGE) formation.[14] |

Table 3: In Vivo Animal Studies



| Animal Model                   | Condition                | Carnosine/NA<br>C<br>Administration | Treatment<br>Duration | Key Findings                                                                 |
|--------------------------------|--------------------------|-------------------------------------|-----------------------|------------------------------------------------------------------------------|
| Diabetic Rats<br>(STZ-induced) | Diabetic<br>Retinopathy  | 1 g/kg/day (oral)                   | 6 months              | Prevented retinal vascular damage; induced Hsp27 in glial cells.[10][11][12] |
| Diabetic Rats<br>(STZ-induced) | Cataracts                | 1% carnosine<br>eye drops           | 13 weeks              | Delayed the progression of cataracts.[5]                                     |
| Rabbits                        | IL-1α-induced<br>Dry Eye | Not specified                       | Not specified         | Mitigated inflammation and oxidative stress in lacrimal glands.[13]          |

Table 4: Human Clinical Trials (N-Acetylcarnosine - NAC)



| Study<br>Population            | Condition        | NAC<br>Concentration | Treatment<br>Duration | Key Findings                                                                                    |
|--------------------------------|------------------|----------------------|-----------------------|-------------------------------------------------------------------------------------------------|
| Patients with senile cataracts | Senile Cataracts | 1% eye drops         | 6 months              | 90% of NAC-<br>treated eyes<br>showed<br>improvement in<br>best corrected<br>visual acuity.[15] |
| Patients with senile cataracts | Senile Cataracts | 1% eye drops         | 24 months             | Sustained improvement in vision; no worsening of vision in treated eyes.[15]                    |
| Patients with senile cataracts | Senile Cataracts | 1% eye drops         | 9 months              | Improved glare sensitivity.[6][16]                                                              |

# **Experimental Protocols**In Vitro Model of AMD in ARPE-19 Cells

This protocol describes the induction of an AMD-like phenotype in ARPE-19 cells using amyloid-beta (A $\beta$ ) oligomers and subsequent treatment with **carnosine**.

#### Materials:

- ARPE-19 cells
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Aβ<sub>1-42</sub> peptide



- Dimethyl sulfoxide (DMSO)
- Carnosine
- MTT reagent
- TRIzol reagent
- qRT-PCR reagents and primers for IL-1β, TNF-α, and a housekeeping gene
- Fluorescent probe for ROS detection (e.g., H2DCFDA)
- Antibodies for ZO-1 immunocytochemistry

#### Protocol:

- Cell Culture: Culture ARPE-19 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Preparation of Aβ<sub>1-42</sub> Oligomers:
  - Suspend the  $A\beta_{1-42}$  peptide in DMSO to a final concentration of 5 mM.
  - Dilute to 100 μM in ice-cold DMEM/F12 medium.
  - Incubate for 48 hours at 4°C to allow for oligomer formation.
- Cell Treatment:
  - Seed ARPE-19 cells in appropriate culture plates.
  - Pre-treat cells with 20 mM carnosine for 1 hour.
  - Add  $A\beta_{1-42}$  oligomers to a final concentration of 2  $\mu$ M.
  - Incubate for 48 hours.
- Assessment of Cell Viability (MTT Assay):



- Add MTT reagent to the cells and incubate for 2-4 hours.
- Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
- Measure absorbance at 570 nm.
- Gene Expression Analysis (qRT-PCR):
  - Isolate total RNA from cells using TRIzol reagent.
  - Synthesize cDNA.
  - Perform qRT-PCR for IL-1 $\beta$  and TNF- $\alpha$ , normalizing to a housekeeping gene.
- ROS Detection:
  - Load cells with a fluorescent ROS probe (e.g., H2DCFDA).
  - Measure fluorescence intensity using a microplate reader or fluorescence microscope.
- Immunocytochemistry for ZO-1:
  - Fix cells with 4% paraformaldehyde.
  - Permeabilize with 0.3% Triton X-100.
  - Block with 3% bovine serum albumin.
  - Incubate with primary antibody against ZO-1 overnight at 4°C.
  - Incubate with a fluorescently labeled secondary antibody.
  - Visualize using a fluorescence microscope.

### **Ex Vivo Galactose-Induced Cataract Model**

This protocol details the induction of cataracts in isolated porcine lenses using a high-galactose medium.



#### Materials:

- Fresh porcine eyes
- M199 medium (or similar culture medium)
- Galactose
- Carnosine
- Penicillin-Streptomycin
- Slit-lamp biomicroscope
- Reagents for Advanced Glycation End-product (AGE) assay (e.g., NBT assay)

#### Protocol:

- · Lens Isolation:
  - Dissect fresh porcine eyes to carefully remove the lenses.
  - Place lenses in a sterile culture medium.
- Incubation:
  - Place individual lenses in separate wells of a culture plate.
  - Add culture medium containing a high concentration of galactose (e.g., 30 mM) to induce cataract formation.
  - For the treatment group, add 20 mM carnosine to the galactose-containing medium.
  - Include a control group with medium only.
  - Incubate at 37°C in a 5% CO2 incubator.
- Cataract Evaluation:



- At regular intervals (e.g., daily), examine the lenses for opacity using a slit-lamp biomicroscope.
- Document the progression of cataracts photographically.
- AGEs Measurement (NBT Assay):
  - At the end of the experiment, homogenize the lenses.
  - Perform a nitroblue tetrazolium (NBT) assay on the lens homogenates to quantify fructosamine, an early marker of glycation.

# In Vivo Model of Diabetic Retinopathy

This protocol describes the induction of diabetes in rats using streptozotocin (STZ) to model diabetic retinopathy.

#### Materials:

- Wistar rats
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- Glucose meter and strips
- Carnosine
- Reagents for retinal immunofluorescence staining (e.g., anti-GFAP antibody)
- Reagents for Western blot analysis (e.g., anti-Hsp27, anti-Ang-2 antibodies)

#### Protocol:

- Induction of Diabetes:
  - Administer a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg) dissolved in citrate buffer to the rats.



- Administer citrate buffer alone to the control group.
- · Confirmation of Diabetes:
  - Monitor blood glucose levels 72 hours post-injection.
  - Rats with blood glucose levels >16.5 mmol/L are considered diabetic.
- Carnosine Treatment:
  - Administer carnosine orally (e.g., 1 g/kg/day) to the treatment group for the duration of the study (e.g., 6 months).
- Assessment of Retinal Changes:
  - At the end of the study, euthanize the rats and enucleate the eyes.
  - Immunofluorescence Staining:
    - Fix and section the retinas.
    - Perform immunofluorescence staining for markers of glial cell activation (e.g., GFAP).
  - Western Blot Analysis:
    - Isolate protein from the retinas.
    - Perform Western blotting to analyze the expression of proteins such as Hsp27 and Ang 2.

# Signaling Pathways and Experimental Workflows Carnosine's Protective Signaling in an In Vitro AMD Model





Click to download full resolution via product page

Caption: Carnosine's protective mechanism in an in vitro AMD model.

# **Experimental Workflow for In Vitro Carnosine Efficacy Testing**





Click to download full resolution via product page

Caption: Workflow for in vitro testing of **carnosine**'s efficacy.

# **Carnosine's Anti-Glycation Action in Cataract Formation**





Click to download full resolution via product page

Caption: Carnosine's mechanism in preventing cataract formation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid repeatable in vivo detection of retinal reactive oxygen species PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrovision.fr [metrovision.fr]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]



- 10. Effect of TNF-α on human ARPE-19-secreted proteins PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Rapid differentiation of the human RPE cell line, ARPE-19, induced by nicotinamide -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protection of tight junction between RPE cells with tissue factor targeting peptide PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Carnosine in Ophthalmic Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668453#carnosine-s-application-in-ophthalmic-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com